![molecular formula C19H18ClNO2 B4232787 N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B4232787.png)
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, also known as CMDBA, is a chemical compound with potential applications in scientific research.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide works by binding to the active site of PDE10A and preventing it from breaking down cyclic nucleotides, which are important signaling molecules in the brain. This leads to an increase in the levels of cyclic nucleotides, which can have downstream effects on neurotransmitter signaling and neuronal function.
Biochemical and Physiological Effects:
In addition to its effects on PDE10A, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has also been shown to have anti-inflammatory effects in vitro, which could have implications for its use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide in lab experiments is its selectivity for PDE10A, which allows researchers to specifically study the function of this protein without affecting other signaling pathways. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.
Future Directions
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide. One area of interest is its potential therapeutic applications in neurological disorders, such as schizophrenia and Huntington's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide and its mechanism of action. Finally, there may be opportunities to develop more potent analogs of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide that could be used in future research.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has potential applications in scientific research as a tool for studying the function of certain proteins in the body. Specifically, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has been shown to selectively inhibit the activity of the protein phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide may be useful in studying the role of this protein in various neurological disorders, such as schizophrenia and Huntington's disease.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-11-6-13(3)19-14(10-23-17(19)7-11)9-18(22)21-16-5-4-15(20)8-12(16)2/h4-8,10H,9H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLIINOWMQWQPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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